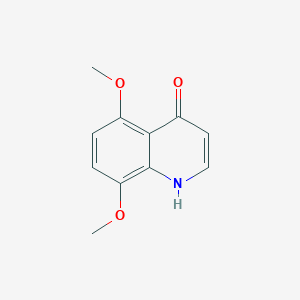![molecular formula C10H10BrNO2 B12110911 N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromophenyl and a 2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide can be synthesized through the acetylation of m-bromoaniline with acetic anhydride. The process involves mixing m-bromoaniline with acetic acid, followed by the slow addition of acetic anhydride. The reaction mixture is then refluxed for 0.5 hours, allowed to stand for another 0.5 hours, and finally poured into ice water to precipitate the product. The precipitated crystals are filtered and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding phenoxy acid.
Coupling Reactions: It can be coupled with other compounds, such as 2-amino-4-(4-bromophenyl)thiazole, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Coupling Reactions: Often performed in the presence of dry dichloromethane (DCM), lutidine, and coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Yields phenoxy acids.
Coupling Reactions: Forms complex molecules with potential biological activity.
Scientific Research Applications
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)acetamide: Shares a similar structure but lacks the 2-oxoethyl group.
N-(3-Bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Contains an additional isoindolinone ring.
Uniqueness
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide is unique due to the presence of both the 3-bromophenyl and 2-oxoethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)12-6-10(14)8-3-2-4-9(11)5-8/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
NBNZNGIATMOSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


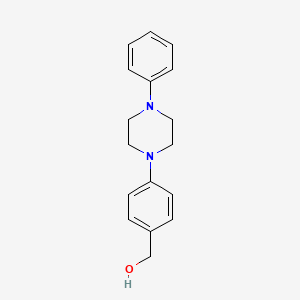
![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)
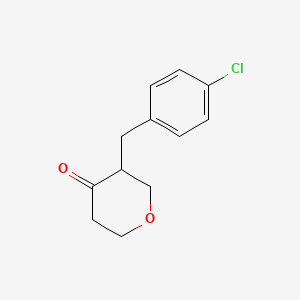



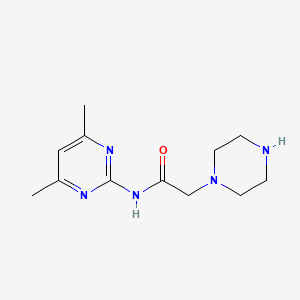
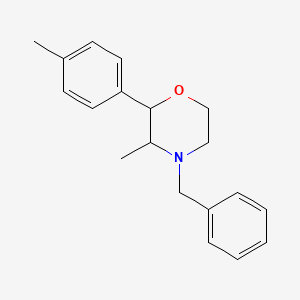




![3-Amino-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12110917.png)
